1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine -

1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine

Catalog Number: EVT-5564231
CAS Number:
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Relevance:

This compound shares a core structure with 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine: both contain a piperidine ring substituted at the N position with a (4-chlorophenyl)sulfonyl group. [] The differences lie in the additional substituents on the piperidine ring in (3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one, including the pyridinylmethylene and trifluoromethylbenzylidene groups, and the presence of a ketone group at the 4 position of the piperidine ring. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives

Compound Description:

This series of compounds incorporates 1,3,4-oxadiazole and piperidine moieties and demonstrated moderate to potent inhibitory activity against urease. [] Some derivatives showed strong activity against specific bacterial strains, including Salmonella typhi and Bacillus subtilis. [] Additionally, these compounds were found to be effective acetylcholinesterase inhibitors. []

Relevance:

These compounds share the key structural feature of a piperidine ring substituted at the N position with a (4-chlorophenyl)sulfonyl group with 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine. [] The difference lies in the presence of a 2-mercapto-1,3,4-oxadiazole moiety at the 4 position of the piperidine ring in these derivatives. []

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide derivatives

Compound Description:

These compounds are S-substituted aliphatic analogues of 5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide. [] They were evaluated for their lipoxygenase and antibacterial activities. [] Compound 5e, containing an n-pentyl group, showed potent lipoxygenase inhibitory activity, while compound 5b, with an n-propyl substitution, exhibited significant antibacterial activity. []

Compound Description:

This compound is a known L-type calcium channel blocker that binds to the diltiazem site. [] Research has focused on separating and studying the two enantiomers of this compound, revealing significant differences in their functional, electrophysiological, and binding properties. []

Sodium 4-[[1-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate

Compound Description:

This compound, also known as LCB 2853, is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. [, ] It exhibits antiaggregant and antivasospastic properties and has shown efficacy in various in vitro, ex vivo, and in vivo models of thrombosis. [, ]

Relevance:

This compound, while structurally distinct from 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, shares the common element of a (4-chlorophenyl)sulfonyl group. [, ] In this case, the sulfonyl group is attached to an amino group, which is further connected to a cyclopentyl ring. [, ]

4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives

Compound Description:

This series comprises N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles, all containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. [] These compounds were synthesized and evaluated for antimicrobial activity and toxicity. []

Relevance:

These derivatives, while structurally different from 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, share the common motif of a (4-chlorophenyl)sulfonyl group attached to a benzene ring. [] Unlike the target compound, these derivatives lack a piperazine ring and instead incorporate various other functional groups. []

N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560)

Compound Description:

MRK-560 is a potent, orally bioavailable γ-secretase inhibitor. [, ] In preclinical studies, MRK-560 has demonstrated the ability to reduce amyloid plaque deposition in a mouse model of Alzheimer's disease and lower Aβ levels in the brain and cerebrospinal fluid of rats. [, ]

(S)-N-(1-(4-chlorphenyl)ethyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylthio)acetamide

Compound Description:

This compound is a novel triazolopyrimidine herbicide synthesized using optically pure (S)-1-(4-chlorophenyl)ethylamine as a starting material. [] It demonstrates the potential of using enzymatic resolution to obtain enantiomerically pure compounds for the development of new agrochemicals. []

Relevance:

While structurally distinct from 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, this compound shares a common structural element: a 4-chlorophenyl group attached to an ethyl group. [] Unlike the target compound, this herbicide lacks a piperazine ring and a sulfonyl group. [] Instead, it incorporates a triazolopyrimidine moiety and a thioacetamide group. []

1′-(4-Chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives

Compound Description:

This series encompasses a range of 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives. [] The compounds were synthesized and screened for antimicrobial and antitubercular activity. [] Notably, compound 10e exhibited potent antimicrobial activity with a minimum inhibitory concentration as low as 1.56 μg/mL. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description:

PSNCBAM-1 is a diarylurea compound identified as an allosteric modulator of the cannabinoid CB1 receptor. [, ] It exhibits negative allosteric modulator properties and has been shown to reduce the Emax of agonist-induced responses at the CB1 receptor. [, ]

Compound Description:

This compound acts as a radiation mitigator by activating the Hedgehog signaling pathway, leading to an expanded intestinal stem cell pool and improved recovery from gastrointestinal acute radiation syndrome. [, ] It has also shown promise in preclinical studies for mitigating radiation-induced cognitive decline in mice after brain irradiation. []

Relevance:

This compound is structurally analogous to 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, sharing the key structural motif of a substituted phenyl ring attached to a sulfonyl group, which is further connected to a piperazine ring. [, ] The difference lies in the substituent on the phenyl ring; 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine has a nitro group at the 4-position, whereas 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine has a chlorine atom at the 4-position. [, ]

N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (Sibutramine)

Compound Description:

Sibutramine is a drug used to treat obesity. [] It is metabolized by cytochrome P450 (P450) isozymes, primarily CYP2B6, into two active metabolites, M1 and M2, which contribute to its pharmacological effects. []

Relevance:

Sibutramine and its metabolites, although structurally distinct from 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, share a 4-chlorophenyl group. [] In contrast to the target compound, where the 4-chlorophenyl group is directly linked to a sulfonyl group, in sibutramine, this group is attached to a cyclobutyl ring. []

1-(4-Chlorophenyl)-4-ethoxypiperidin-4-yl

Compound Description:

This compound serves as a protecting group for the 2′-hydroxy functions of ribonucleosides in the synthesis of 3′,5′-cyclic diguanylic acid (cdiGMP). [] The Cpep protecting group strategy allows for efficient and high-yielding synthesis of cdiGMP, a crucial secondary messenger in bacterial signaling. []

Relevance:

This compound exhibits structural similarity to 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, both containing a piperidine ring substituted at the N position with a 4-chlorophenyl group. [] The key difference lies in the absence of the sulfonyl group in 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl. [] Additionally, it has an ethoxy substituent at the 4-position of the piperidine ring. []

4-(4-Chlorophenyl)imidazole (4-CPI) and 1-(4-Chlorophenyl)imidazole (1-CPI)

Compound Description:

4-CPI and 1-CPI are isomeric compounds that bind to cytochrome P450 2B4 (CYP2B4). [] Structural studies have revealed differences in their binding modes and thermodynamic signatures, providing insights into the structural flexibility of the CYP2B4 active site. []

Compound Description:

This compound is a non-acetylenic metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. [] It exhibits high efficacy and safety in preclinical models and has been advanced to first-in-man trials for psychiatric indications. []

(E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307)

Compound Description:

S-3307 is a plant growth retardant that acts by inhibiting gibberellin biosynthesis. [] Its stereoisomers have been synthesized and evaluated, revealing significant differences in their biological activities. []

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Compound Description:

AZD5363 is an orally bioavailable and potent inhibitor of Akt kinases. [] It exhibits good drug metabolism and pharmacokinetic properties, making it suitable for further clinical development. []

Relevance:

This compound shares a common structural element with 1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine, a 4-chlorophenyl group. [] In contrast to the target compound, where the 4-chlorophenyl group is linked to a sulfonyl group, in AZD5363, this group is attached to a propyl group. [] Furthermore, AZD5363 contains a piperidine ring, but it is connected to a pyrrolopyrimidine moiety and an amide group, differentiating it from the sulfonyl-piperazine structure of the target compound. []

Compound Description:

ELB139 acts as an agonist at the benzodiazepine binding site of the GABAA receptor, exhibiting anxiolytic effects in various animal models. [] It is unique in that it does not induce sedation or tolerance, common side effects of benzodiazepines. []

1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane (o,p'-DDD)

Compound Description:

o,p'-DDD is an organochlorine insecticide known to disrupt steroidogenesis, particularly cortisol synthesis, in fish. [] It acts by impairing a step in the cortisol synthesis pathway between adenyl cyclase activation and ACTH binding. []

Compound Description:

This compound is synthesized through an efficient palladium-catalyzed α-arylation of pinacolone. [] This reaction demonstrates the versatility of ligand-free palladium catalysis in the synthesis of substituted ketones. []

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]-piperazine

Compound Description:

The levo- and dextrorotatory enantiomers of this compound are intermediates in the synthesis of optically active antihistaminic compounds. [, ] This highlights the importance of stereochemistry in drug development and the need for efficient methods to synthesize enantiomerically pure compounds. [, ]

8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid and analogs

Compound Description:

This series includes the title compound and its analogs, which demonstrate dual activity as both thromboxane A2 (TXA2) receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs). [, ] They have potent activity in various in vitro and in vivo models, indicating potential therapeutic applications in conditions associated with TXA2 dysregulation. [, ]

Properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-propylpiperazine

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82 g/mol

InChI

InChI=1S/C13H19ClN2O2S/c1-2-7-15-8-10-16(11-9-15)19(17,18)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3

InChI Key

QGFQCWYILXOFFF-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.